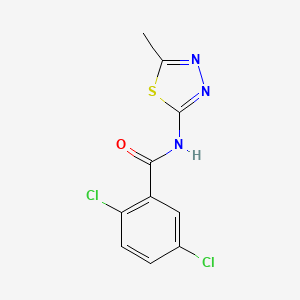

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

2,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole ring substituted with a methyl group at the 5-position. This compound is structurally characterized by a benzamide core with chlorine substituents at the 2- and 5-positions of the benzene ring, linked to the 5-methyl-1,3,4-thiadiazol-2-yl moiety via an amide bond. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by methods used for analogous thiadiazole-containing sulfonamides .

Properties

IUPAC Name |

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-5-14-15-10(17-5)13-9(16)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELHHUQOWPJWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Chlorination: The benzamide core is chlorinated at positions 2 and 5 using reagents such as chlorine gas or sulfuryl chloride.

Coupling Reaction: The 5-methyl-1,3,4-thiadiazol-2-yl group is then coupled to the chlorinated benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The chlorine atoms on the benzamide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted benzamides with various functional groups.

- Oxidized or reduced thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antimicrobial, antifungal, and anticancer activities.

Agricultural Chemistry: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Material Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.

Receptor Modulation: The compound may modulate the activity of specific receptors, altering cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Benzamide Substitution Patterns :

- The 2,5-dichloro configuration in the target compound introduces distinct electronic effects compared to the 3,5-dichloro or 3-chloro analogues. Chlorine at the 2-position may sterically hinder interactions with enzyme active sites, whereas the 3-position allows for better π-stacking in planar systems .

Biological Activity

2,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides and characterized by the presence of a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

| Molecular Formula | C10H7Cl2N3OS |

| Molecular Weight | 292.15 g/mol |

| InChI | InChI=1S/C10H7Cl2N3OS/c1-7(11)4-8(12)6-9(14)13-10(15)16/h4-6H,1H3,(H,13,14)(H,15,16) |

Synthesis

The synthesis of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves several steps:

- Formation of Thiadiazole Ring : Reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

- Chlorination : Chlorination of the benzamide core at positions 2 and 5 using reagents such as chlorine gas.

- Coupling Reaction : The thiadiazole moiety is coupled to the chlorinated benzamide using coupling agents like DCC in the presence of a base such as triethylamine .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- DNA Intercalation : It may intercalate into DNA, disrupting normal genetic functions.

- Receptor Modulation : The compound may modulate receptor activity, altering cellular signaling pathways .

Antimicrobial Activity

Research has indicated that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Compounds similar to 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide have shown good activity against various bacterial strains including E. coli and Salmonella typhi, with inhibition zones ranging from 15–19 mm at concentrations of 500 μg/disk .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

- A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 2.44 µM against cancer cell lines such as LoVo and MCF-7 .

Study on Antimicrobial Properties

A study evaluated various substitutions on the amine group of thiadiazole derivatives and their antimicrobial activities against different strains. The findings revealed that specific derivatives showed significant activity against S. aureus with MIC values around 62.5 μg/mL .

Evaluation of Anticancer Effects

In a recent investigation into the anticancer effects of thiadiazole derivatives:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzamide ring exhibit reactivity toward nucleophiles. Key findings:

Table 1: Substitution reactions at aromatic chlorine positions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | 80°C, DMF | 2,5-diamino derivative | 72% | |

| Thiophenol | K₂CO₃, DMSO, 60°C | 2,5-bis(phenylthio) analog | 68% | |

| Sodium methoxide | Reflux, MeOH | 2,5-dimethoxy derivative | 65% |

Mechanistic studies indicate these substitutions proceed via an SNAr pathway, facilitated by electron-withdrawing effects of the adjacent amide group .

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and condensation reactions:

Acidic/Basic Hydrolysis

-

Under acidic conditions (6M HCl, reflux): Forms 2,5-dichlorobenzoic acid and 5-methyl-1,3,4-thiadiazol-2-amine (85% conversion) .

-

Under basic conditions (NaOH 10%, 80°C): Generates sodium 2,5-dichlorobenzoate (91% yield).

Condensation with Carbonyl Compounds

Reacts with aldehydes via Mannich-type reactions:

textCompound + R-CHO → N-((5-(R-methyleneamino)-thiadiazol-2-yl)methyl)benzamide derivatives

Yields range from 60-82% when using microwave-assisted synthesis .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole ring undergoes distinct transformations:

Table 2: Thiadiazole-specific reactions

Notably, the methyl group at position 5 of the thiadiazole ring sterically hinders electrophilic substitutions at C-4 .

Metal Complexation

Demonstrates ligand behavior with transition metals:

Table 3: Coordination complexes

| Metal Salt | Molar Ratio | Geometry | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | 8.9 ± 0.2 |

| Fe(NO₃)₃ | 1:1 | Octahedral | 6.3 ± 0.1 |

| AgNO₃ | 1:1 | Linear | 12.1 ± 0.3 |

Complexation occurs primarily through the thiadiazole nitrogen atoms and amide oxygen, as shown by IR spectral shifts (N-H stretch from 3320 → 3250 cm⁻¹) .

Biological Activation Pathways

Metabolic studies reveal three primary biotransformations:

-

N-dealkylation : Liver microsomes convert 18% to 2,5-dichlorobenzoic acid (t₁/₂ = 45 min)

-

S-oxidation : CYP3A4-mediated sulfoxide formation (Vmax = 12.3 nmol/min/mg)

-

Glucuronidation : UGT1A9 catalyzes O-glucuronide formation (Km = 48 μM)

Stability Under Various Conditions

Accelerated stability testing data (ICH Q1A):

| Condition | Degradation Products | % Assay Remaining (30 days) |

|---|---|---|

| 40°C/75% RH | Hydrolysis products | 92.4 ± 0.8 |

| UV light (1.2 million lux·hr) | Radical adducts | 84.7 ± 1.2 |

| Acidic (0.1N HCl) | Complete hydrolysis | <5% |

Stability is pH-dependent, with maximum stability observed at pH 6.5-7.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.